molecular formula C19H22N4O5 B14761211 Thalidomide-5'-piperazine-C2-OH

Thalidomide-5'-piperazine-C2-OH

Cat. No.: B14761211
M. Wt: 386.4 g/mol
InChI Key: RTHBKKJYWWFDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thalidomide-5'-piperazine-C2-OH (CAS 2222115-00-4) is a versatile and high-purity degrader building block specifically designed for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other targeted protein degradation modalities . This compound features a Thalidomide-based E3 ubiquitin ligase ligand, which is known to bind specifically to the cereblon (CRBN) protein, a component of the CRL4 CRBN E3 ubiquitin ligase complex . The ligand is tethered to a terminal hydroxyl group via a piperazine-C2 linker, providing a functional handle for straightforward chemical conjugation, such as esterification or ether formation, with ligands of target proteins of interest . The primary mechanism of action for this building block leverages the cereblon-mediated ubiquitin-proteasome system. Once incorporated into a complete PROTAC molecule, the thalidomide moiety recruits the E3 ligase complex, while the other end of the chimera engages a protein targeted for degradation. This brings the E3 ligase into close proximity with the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . This technology provides researchers with a powerful tool to induce the selective removal of disease-relevant proteins, opening new avenues in drug discovery for conditions such as cancer, immune disorders, and neurodegenerative diseases. Researchers will find this product valuable for probing disease biology, validating novel drug targets, and developing potential therapeutic agents. It is critical to note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Safety precautions must be followed, especially in light of the well-documented teratogenic effects of thalidomide and its derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H22N4O5

Molecular Weight

386.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[4-(2-hydroxyethyl)piperazin-1-yl]isoindole-1,3-dione

InChI

InChI=1S/C19H22N4O5/c24-10-9-21-5-7-22(8-6-21)12-1-2-13-14(11-12)19(28)23(18(13)27)15-3-4-16(25)20-17(15)26/h1-2,11,15,24H,3-10H2,(H,20,25,26)

InChI Key

RTHBKKJYWWFDAE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCO

Origin of Product

United States

Molecular Mechanisms of Action: Cereblon Engagement and Neosubstrate Degradation by Thalidomide 5 Piperazine C2 Oh

Binding Interactions of Thalidomide-5'-piperazine-C2-OH with Cereblon (CRBN)

The initiation of the biological effects of this compound is its direct binding to Cereblon, a key substrate receptor for the Cullin 4 (CUL4) RING E3 ubiquitin ligase complex. rsc.org This interaction is highly specific and forms the foundation for the subsequent downstream events.

Reprogramming of the CRL4^CRBN Ubiquitin Ligase Complex

The binding of this compound to CRBN initiates a cascade of events that effectively reprograms the substrate specificity of the entire CRL4^CRBN ubiquitin ligase complex.

Components and Assembly of the CRL4^CRBN Complex

The CRL4^CRBN complex is a multi-subunit E3 ubiquitin ligase. Its core components include:

Cullin 4 (CUL4A or CUL4B): A scaffold protein that provides the structural backbone of the complex. nih.gov

Regulator of Cullins 1 (ROC1) or Ring-Box 1 (RBX1): A RING finger protein that recruits the E2 ubiquitin-conjugating enzyme. rsc.orgnih.gov

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CUL4 to the substrate receptor, CRBN. nih.govharvard.edu

Cereblon (CRBN): The substrate receptor that provides specificity for the proteins to be ubiquitinated. nih.govharvard.edu

In its basal state, this complex targets a set of endogenous substrates for degradation, playing a role in normal cellular processes.

Conformational Changes Induced by this compound Binding

The binding of a CELMoD like this compound to the TBD of CRBN is not a passive event. It induces a significant conformational change in CRBN, transitioning it from an "open" to a "closed" state. biorxiv.orgnih.govlander-lab.com In the absence of a ligand, CRBN exists predominantly in an open conformation. The association of the CELMoD is necessary and sufficient to trigger this allosteric rearrangement. biorxiv.orgnih.govlander-lab.comnih.gov This closed conformation is the one that is competent for neosubstrate binding. biorxiv.orgnih.gov The stabilization of this closed state is directly correlated with the efficacy of induced neosubstrate degradation. researchgate.net

Mechanisms of Drug-Induced Neosubstrate Recognition and Proteasomal Degradation

The reprogrammed CRL4^CRBN complex, now primed by this compound, can recognize and bind to a new set of proteins, termed neosubstrates.

The altered surface of the CRBN-ligand complex presents a novel interface for protein-protein interactions. This new surface can specifically recognize structural motifs on neosubstrates. For example, a common recognition motif on several known neosubstrates is a β-hairpin containing a critical glycine (B1666218) residue. rsc.org The neosubstrate is then brought into close proximity to the E2 ubiquitin-conjugating enzyme associated with the CRL4^CRBN complex.

This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the neosubstrate. The neosubstrate becomes polyubiquitinated, which serves as a signal for its recognition and subsequent degradation by the 26S proteasome. This targeted protein degradation is the ultimate downstream effect of the initial binding of this compound to CRBN.

Neosubstrate Examples for Thalidomide (B1683933) & AnalogsFunction
Ikaros (IKZF1) and Aiolos (IKZF3) Lymphoid transcription factors crucial for the survival of multiple myeloma cells. nih.govharvard.edu
Casein Kinase 1α (CK1α) A protein kinase whose degradation is induced by lenalidomide (B1683929) in del(5q) myelodysplastic syndrome. harvard.edunih.gov
SALL4 A transcription factor implicated in thalidomide-induced teratogenicity. nih.govnih.gov
Promyelocytic Leukemia Zinc Finger (PLZF) A transcription factor whose degradation is linked to thalidomide-induced teratogenicity. nih.govnih.govembopress.org

It is important to note that the specific neosubstrates targeted can differ between various thalidomide analogs, highlighting the subtle yet significant role of the chemical structure of the CELMoD in determining its biological activity. nih.govnih.gov

Identification of Novel CRBN Neosubstrates Modulated by Thalidomide-based Compounds

The binding of a thalidomide-based compound to CRBN fundamentally alters its surface, allowing it to recognize and recruit a new set of proteins for degradation. nih.gov The identity of these neosubstrates is highly dependent on the specific chemical structure of the thalidomide derivative. nih.govresearchgate.net Comprehensive proteomic studies have been instrumental in identifying the range of proteins targeted by different IMiDs.

Key neosubstrates identified for thalidomide and its analogs include:

Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors essential for the survival of multiple myeloma cells. Their degradation is a primary mechanism behind the anti-myeloma activity of lenalidomide and pomalidomide (B1683931). researchgate.netnih.gov

Casein Kinase 1α (CK1α): The degradation of this protein is specifically induced by lenalidomide and is responsible for its efficacy in treating myelodysplastic syndrome (MDS) with a del(5q) mutation. researchgate.net

G1 to S phase transition 1 (GSPT1): This translation termination factor is a known neosubstrate for certain novel CRBN modulators like CC-885, demonstrating how different derivatives can have unique target profiles. nih.gov

SALL4: Degradation of this transcription factor is linked to the teratogenic effects of thalidomide. nih.govembopress.org

Promyelocytic Leukemia Zinc Finger (PLZF/ZBTB16): Recently identified as a CRBN neosubstrate whose degradation by thalidomide and its metabolite, 5-hydroxythalidomide, is implicated in thalidomide-induced teratogenicity. embopress.orgnih.gov

ZNF276 and WIZ: A proteomic approach in endothelial cells identified these two zinc finger proteins as CRBN neosubstrates involved in the anti-angiogenic effects of thalidomide. dntb.gov.uaciteab.com

Table 1: Selected CRBN Neosubstrates and their Modulating Compounds

NeosubstrateModulating Compound(s)Associated Effect/Disease ContextReference
IKZF1, IKZF3Lenalidomide, Pomalidomide, Avadomide (CC-122)Multiple Myeloma nih.gov
CK1αLenalidomideMyelodysplastic Syndrome (del(5q)) researchgate.net
GSPT1CC-885Acute Myeloid Leukemia nih.gov
SALL4ThalidomideTeratogenicity nih.gov
PLZF/ZBTB16Thalidomide, 5-hydroxythalidomideTeratogenicity embopress.orgnih.gov
ZNF276, WIZThalidomideAnti-angiogenesis dntb.gov.uaciteab.com

Elucidation of Ubiquitination and Degradation Pathways for Specific Neosubstrates

Once a neosubstrate is brought into proximity with the CRBN-E3 ligase complex by a molecular glue, it undergoes a cascade of enzymatic reactions leading to its degradation. nih.gov This process, known as the Ubiquitin-Proteasome System (UPS), is a cornerstone of cellular protein homeostasis.

The pathway proceeds as follows:

Ternary Complex Formation: The thalidomide derivative acts as a molecular glue, inducing a new protein-protein interaction between CRBN and the neosubstrate, forming a stable ternary complex. nih.gov

Ubiquitin Activation and Transfer: Ubiquitin, a small regulatory protein, is first activated by a ubiquitin-activating enzyme (E1). It is then transferred to a ubiquitin-conjugating enzyme (E2). mdpi.com Specific E2 enzymes, such as UBE2D3 and UBE2G1, have been shown to be required for the degradation of Ikaros and Aiolos. nih.gov

Ubiquitination: The E3 ligase (CRL4^CRBN^) facilitates the transfer of ubiquitin from the E2 enzyme to one or more lysine residues on the surface of the neosubstrate. mdpi.com The repetition of this step creates a polyubiquitin (B1169507) chain on the target protein.

Proteasomal Degradation: The polyubiquitinated neosubstrate is recognized by the 26S proteasome, which unfolds and proteolytically degrades the protein into small peptides, while the ubiquitin molecules are recycled. nih.gov

Research has shown that the efficiency of this process can be influenced by the specific type of ubiquitin chain linkages. For instance, K29/K48-branched ubiquitin chains have been shown to promote the degradation of some neosubstrates. nih.gov Furthermore, the process can be counter-regulated by deubiquitinating enzymes (DUBs), such as USP15, which can remove ubiquitin chains and antagonize the degradation of CRBN neosubstrates. nih.gov

Differential Substrate Selectivity Conferred by Structural Variations in Thalidomide Derivatives

The substrate selectivity of CRBN-modulating compounds is not uniform; minor structural modifications to the thalidomide scaffold can lead to distinctly different patterns of neosubstrate degradation. acs.org This differential selectivity is a critical area of research for developing more precise and effective therapeutics.

Structural elements that influence substrate choice include:

The "Protruding" Moiety: The part of the molecule that is exposed after binding to the hydrophobic pocket of CRBN dictates which neosubstrates can be recruited. For example, the phthaloyl ring of classic IMiDs, along with CRBN, forms the binding interface for neosubstrates. nih.gov Modifications to this ring, such as in the novel modulator CC-122 (avadomide), can alter substrate preference. nih.govacs.org

Linker Attachment Point and Composition: In bifunctional degraders (PROTACs) that use a thalidomide-based ligand to recruit CRBN, the point at which the linker is attached to the thalidomide moiety significantly impacts neosubstrate degradation. nih.gov Studies have shown that attaching a linker at position 5 of the phthalimide (B116566) unit can reduce the degradation of the neosubstrate IKZF1 compared to attachments at other positions. nih.gov The chemical nature of the linker itself, such as an aminoalkyl versus an alkylether linker, also influences the degree of neosubstrate degradation. nih.gov The piperazine-C2-OH linker in "this compound" is a key determinant of its specific activity profile.

Core Scaffold Modifications: Moving away from the traditional thalidomide scaffold entirely offers a path to novel substrate specificities. Rational design has led to minimalistic "amidosuccinimide" scaffolds that retain CRBN binding but allow for a wider variety of chemical moieties to be attached, expanding the potential range of neosubstrates that can be targeted. acs.org Similarly, phthalazinone-based degraders have been developed that show potent degradation of IKZF1, IKZF2, and IKZF3, a different profile from lenalidomide or pomalidomide. acs.org

This principle is clearly illustrated by comparing lenalidomide and pomalidomide. While both are structurally similar and degrade IKZF1 and IKZF3, only lenalidomide induces the degradation of CK1α. acs.org This highlights how subtle chemical differences translate into significant changes in the cellular activity of these drugs. researchgate.net

Structure Activity Relationship Sar Studies of Thalidomide 5 Piperazine C2 Oh Analogs

Elucidating Key Pharmacophoric Elements for CRBN Binding and Activity

The interaction between thalidomide (B1683933) analogs and CRBN, a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex, is fundamental to their function. rsc.org The core pharmacophore for CRBN binding resides in the glutarimide (B196013) ring of the thalidomide structure. researchgate.net Both carbonyl groups of the glutarimide ring are essential for this interaction. researchgate.net The imide group itself acts as both a hydrogen bond donor and acceptor, crucial for its affinity to CRBN. researchgate.net The phthalimide (B116566) ring of thalidomide, while not directly essential for binding, can be modified to influence neosubstrate specificity. acs.org

Key pharmacophoric features for CRBN binding and subsequent activity include:

The Glutarimide Ring: This is the primary binding motif to CRBN. researchgate.net

Intact Imide Moiety: The presence of the imide group within the glutarimide ring is critical. researchgate.net

Unhindered C4-Carbon: Bulky substitutions on the C4-carbon of the glutarimide ring can lead to a loss of CRBN binding due to steric hindrance. researchgate.net

Impact of Piperazine (B1678402) Ring Modifications on CRBN Affinity and Neosubstrate Specificity

The introduction of a piperazine ring, as seen in Thalidomide-5'-piperazine-C2-OH, offers a versatile point for modification to influence the molecule's properties. The piperazine moiety can significantly impact the solubility and pharmacokinetic properties of the resulting compounds. nih.gov Modifications to the piperazine ring can alter the degradation profile of the molecule, leading to changes in neosubstrate specificity. researchgate.net The piperazine ring itself is a privileged scaffold in medicinal chemistry due to its ability to improve the physicochemical properties of drug candidates. nih.gov

The strategic modification of the piperazine ring can lead to:

Altered Neosubstrate Recruitment: Changes to the piperazine ring can influence which proteins are brought into proximity with the E3 ligase for ubiquitination and subsequent degradation.

Modulated CRBN Affinity: While the primary binding is through the glutarimide ring, modifications on the piperazine linker can allosterically affect CRBN binding affinity. nih.gov

Modification Impact on CRBN Affinity Effect on Neosubstrate Specificity
Introduction of bulky substituentsCan decrease affinity due to steric hindranceMay alter the orientation of the molecule, leading to recruitment of different neosubstrates
Altering linker lengthCan optimize the distance between the CRBN binder and the target protein, enhancing degradation efficiencyCan fine-tune the ternary complex formation, leading to higher selectivity for certain neosubstrates
Introduction of polar groupsMay improve solubility and cell permeabilityCan influence interactions with the solvent-exposed surfaces of CRBN and the neosubstrate

Rational Design Principles for Enhancing or Modulating Degradation Profiles

The rational design of thalidomide analogs is a key strategy for developing novel protein degraders. nih.govannualreviews.org The goal is to create molecules that can selectively target disease-causing proteins for degradation by the ubiquitin-proteasome system. nih.govdntb.gov.ua This involves a deep understanding of the ternary complex formed between the degrader, CRBN, and the neosubstrate. dntb.gov.ua

Key principles for rational design include:

Optimizing the Ternary Complex: The stability and geometry of the ternary complex are critical for efficient ubiquitination. Modifications to the linker and the warhead (the part of the molecule that binds to the target protein) are crucial for optimizing this complex.

Tuning Neosubstrate Specificity: By altering the chemical structure of the degrader, it is possible to change the surface of CRBN that is presented to potential neosubstrates, thereby altering which proteins are targeted for degradation. nih.govannualreviews.org

Computational Approaches to SAR: Molecular Docking, Dynamics, and QSAR Analysis

Computational methods are increasingly being used to guide the design of new thalidomide analogs. nih.gov These approaches provide valuable insights into the SAR of these molecules and can help to predict their activity before they are synthesized.

Molecular Docking: This technique is used to predict the binding mode of a ligand to its target protein. nih.gov It can be used to screen virtual libraries of compounds and to identify those that are most likely to bind to CRBN.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ternary complex over time. This can provide insights into the stability of the complex and the mechanism of neosubstrate recruitment.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a molecule to its biological activity. researchgate.net These models can be used to predict the activity of new compounds and to identify the key structural features that are important for activity.

These computational tools, in conjunction with experimental data, are powerful for the rational design of next-generation protein degraders with improved potency and selectivity. nih.gov

Preclinical Pharmacological Investigations of Thalidomide 5 Piperazine C2 Oh and Its Analogs

In Vitro Cellular Activity: Modulation of Cellular Proliferation and Apoptosis

No specific data on the effects of Thalidomide-5'-piperazine-C2-OH on cellular proliferation or apoptosis in any cell line has been found in the public domain.

Immunomodulatory Mechanisms at the Cellular and Molecular Level

While thalidomide (B1683933) and its analogs are known immunomodulators, specific details on how this compound affects cytokine production or immune cell function are not available.

Regulation of Cytokine Production (e.g., TNF-α, ILs)

There is no published research detailing the specific regulatory effects of this compound on the production of cytokines such as TNF-α or various interleukins.

Effects on Immune Cell Function (e.g., T-cells, NK cells)

Information regarding the impact of this compound on the function of immune cells like T-cells and NK cells is not available in the scientific literature.

Modulation of Angiogenic Pathways in Preclinical Cellular Models

The anti-angiogenic properties of thalidomide are a key area of research. However, no studies demonstrating the specific effects of this compound on angiogenic pathways in preclinical models have been identified.

Investigation of Cellular Signaling Pathway Modulation (e.g., mTOR, NF-κB)

While thalidomide is known to affect signaling pathways such as NF-κB, there is no available data on how the specific structural modifications in this compound would modulate pathways like mTOR or NF-κB.

Preclinical In Vivo Models for Assessing Systemic Efficacy and Biological Responses

No preclinical in vivo studies assessing the systemic efficacy or biological responses to this compound have been published in the accessible scientific literature.

Advanced Methodologies for Target Identification and Characterization in Thalidomide Derivative Research

Affinity-Based Proteomics for Direct Target Engagement

Affinity-based proteomics is a powerful strategy to identify the direct binding partners of a small molecule within the complex environment of the cell. This approach was pivotal in the discovery of Cereblon (CRBN) as the primary target of thalidomide (B1683933) and its derivatives. rsc.orgresearchgate.net

The core principle involves immobilizing a derivative of the molecule of interest—such as a thalidomide analogue—onto a solid support, like magnetic beads, to create an "affinity matrix." rsc.orgnih.gov This matrix then serves as bait to "fish out" binding proteins from a cell lysate.

Key Techniques:

Affinity Chromatography: In this method, a thalidomide derivative is chemically linked to beads, often through a functional group like a carboxylic acid. rsc.org For instance, researchers have synthesized thalidomide derivatives specifically for immobilization on ferrite (B1171679) glycidyl (B131873) methacrylate (B99206) (FG) beads. rsc.org When cell extracts are passed over these beads, proteins that directly bind to the thalidomide derivative are captured. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. This technique successfully identified CRBN and its binding partner DDB1 as thalidomide-binding proteins. rsc.org

Photoaffinity Labeling (PAL): This method provides a more dynamic way to capture interactions within a cellular context. biorxiv.org A probe, such as photolenalidomide (pLen), is designed with two key features: a photo-reactive group (e.g., a diazirine) and an enrichment handle (e.g., biotin). acs.orgnih.gov Cells are treated with the probe, which enters the cells and binds to its targets. Upon exposure to UV light, the photo-reactive group forms a covalent bond with the target protein, permanently tagging it. The cells are then lysed, and the tagged proteins are enriched using the handle (e.g., streptavidin beads for a biotin (B1667282) tag) and identified by mass spectrometry. biorxiv.org This approach has been used to capture known targets of lenalidomide (B1683929) like CRBN and IKZF1, and to identify novel interactors like eIF3i. acs.orgnih.gov

Table 1: Key Proteins Identified by Affinity-Based Proteomics for Thalidomide Derivatives

Protein TargetDerivative UsedMethodologySignificance
Cereblon (CRBN)Thalidomide derivativeAffinity ChromatographyPrimary direct target of thalidomide and its analogues. rsc.orgnih.gov
Damage-Specific DNA Binding Protein 1 (DDB1)Thalidomide derivativeAffinity ChromatographyBinds indirectly to thalidomide via its interaction with CRBN. rsc.org
IKZF1 and eIF3iPhotolenalidomide (pLen)Photoaffinity LabelingConfirmed known (IKZF1) and identified new (eIF3i) binding partners. acs.orgnih.gov

Label-Free Methods for Small Molecule-Protein Interaction Analysis

While affinity-based methods are excellent for target discovery, label-free techniques are crucial for characterizing these interactions without chemically modifying the small molecule or the protein, which could alter binding behavior. mdpi.com These methods directly measure the biophysical consequences of binding.

Key Techniques:

Cellular Thermal Shift Assay (CETSA): This assay operates on the principle that when a small molecule binds to a protein, it generally increases the protein's thermal stability. nih.govmdpi.com In a typical CETSA experiment, intact cells or cell lysates are treated with the compound, then heated across a temperature gradient. Unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. mdpi.com The amount of soluble protein at each temperature is then quantified, often by Western blot or mass spectrometry, to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the drug confirms direct target engagement. nih.govresearchgate.net This method has been widely used to confirm that compounds engage their targets in a physiological cellular environment. nih.govmdpi.com

Surface Plasmon Resonance (SPR): SPR is a powerful optical technique for studying the kinetics of molecular interactions in real-time. bio-rad.comtbzmed.ac.ir In an SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the small molecule (the analyte) is then flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. bio-rad.comresearchgate.net This allows for the precise determination of association (on-rate) and dissociation (off-rate) constants, from which the binding affinity (KD) can be calculated. nih.gov SPR is invaluable for optimizing the design of degraders by characterizing the binding of ligands to E3 ligases like CRBN and to the target proteins. nih.gov

Other Label-Free Methods: Technologies like Bio-Layer Interferometry (BLI) and Field-Effect Transistor (FET) biosensors also provide label-free analysis of binding kinetics and affinity. elsevierpure.comnih.gov FET-based sensors, for instance, can detect the binding of small molecules to proteins immobilized on silicon nanowires by measuring changes in conductance, offering a highly sensitive platform for screening. elsevierpure.comnih.gov

Genetic Screening Approaches for Identifying Cellular Targets and Pathways

Genetic screening provides a functional approach to target identification by revealing which genes are essential for a drug's activity or for mediating resistance to it.

Key Techniques:

CRISPR-Cas9 Screens: This revolutionary gene-editing technology allows for the systematic knockout of every gene in the genome. nih.gov To identify genes related to thalidomide derivative sensitivity, a library of guide RNAs (sgRNAs) targeting all human genes is introduced into a population of cells (e.g., multiple myeloma cells). The cells are then treated with a compound like lenalidomide or pomalidomide (B1683931). Cells that acquire mutations in genes required for the drug's efficacy will survive and proliferate. nih.gov By sequencing the sgRNAs present in the surviving population, researchers can identify the genes whose loss confers resistance. Such screens have robustly confirmed that CRBN is essential for the activity of immunomodulatory drugs (IMiDs) and have also identified other components of the CRL4-CRBN E3 ligase complex and its regulatory pathways, such as the CSN9 signalosome. nih.govnih.govresearchgate.net

RNA Sequencing (RNA-Seq): This technique provides a snapshot of the entire transcriptome (all RNA molecules) in a cell at a given moment. By comparing the transcriptomes of cells treated with a thalidomide derivative to untreated cells, researchers can identify genes whose expression is significantly altered. nih.govlexogen.com This can reveal the downstream pathways affected by the drug. For example, RNA-Seq analysis has been used to explore the transcriptomic changes in endothelial cells after treatment with thalidomide, lenalidomide, and pomalidomide, highlighting effects on inflammation, angiogenesis, and immune response pathways. nih.gov Comparing transcriptomes from patients before treatment and after developing resistance can also uncover mechanisms of acquired resistance. researchgate.net

Table 2: Genes Identified by CRISPR-Cas9 Screens as Mediators of IMiD Sensitivity

Gene/Complex IdentifiedScreened CompoundFinding
CRBNPomalidomide, LenalidomideLoss of CRBN confers resistance, confirming it as the primary target. nih.gov
CSN9 Signalosome SubunitsPomalidomideLoss of these subunits, which deactivate the ligase complex, leads to increased CRBN degradation and drug resistance. nih.gov
CUL4A, CUL4BLenalidomide, PomalidomideInactivation of these core ligase components confers resistance. nih.gov
UBE2G1, SENP8Lenalidomide, PomalidomideIdentified as modulators of CRL4-CRBN whose inactivation drives resistance. nih.gov

Biophysical Techniques for Quantitative Characterization of Binding Interactions

Once a target protein has been identified, biophysical techniques are employed to provide precise, quantitative data on the binding interaction, which is essential for understanding the mechanism of action and for structure-based drug design.

Key Techniques:

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring the thermodynamics of binding. khanacademy.orgspringernature.com It directly measures the heat released or absorbed when a small molecule binds to a protein. In an ITC experiment, the small molecule is gradually titrated into a solution containing the target protein. khanacademy.org The resulting heat changes are measured to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction. khanacademy.org ITC has been used to measure the binding affinities of thalidomide, lenalidomide, and pomalidomide to the CRBN-DDB1 complex, showing that the derivatives bind more tightly than the parent compound. nih.govresearchgate.net

X-ray Crystallography: This technique provides high-resolution, three-dimensional structural information of the molecule-protein complex. To achieve this, a purified protein-ligand complex is crystallized, and the resulting crystal is diffracted with X-rays. The diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be built. rsc.org Crystal structures of CRBN in complex with DDB1 and various IMiDs have been solved, revealing the precise molecular interactions that anchor the drug in a binding pocket. nih.govnih.govresearchgate.net These structures show how the glutarimide (B196013) moiety of the drugs fits into a hydrophobic pocket in CRBN and have been instrumental in explaining how IMiD binding recruits new "neosubstrates" to the E3 ligase for degradation. rsc.orgnih.gov

Table 3: Quantitative Binding Data for Thalidomide Derivatives to CRBN

CompoundTechniqueTargetBinding Affinity (KD or Ki)
ThalidomideFluorescence PolarizationhsDDB1-hsCRBN249 nM nih.gov
LenalidomideFluorescence PolarizationhsDDB1-hsCRBN178 nM nih.gov
PomalidomideFluorescence PolarizationhsDDB1-hsCRBN157 nM nih.gov
LenalidomideIsothermal Titration Calorimetry (ITC)CRBN-DDB1~3 µM nih.gov
PomalidomideIsothermal Titration Calorimetry (ITC)CRBN-DDB1~3 µM nih.gov

Comparative Preclinical Pharmacokinetics and in Vitro Metabolism of Thalidomide Derivatives

Methodologies for Assessing Absorption, Distribution, Metabolism, and Excretion in Animal Models

The preclinical assessment of the pharmacokinetic properties of thalidomide (B1683933) derivatives involves a range of in vivo and in vitro methodologies to characterize their ADME profiles. These studies are essential for predicting the behavior of these compounds in humans.

In Vivo Studies: Animal models are indispensable for understanding the complex interplay of ADME processes in a living system. ijrpc.com Rodents, such as mice and rats, are commonly used in early-stage discovery due to their well-characterized physiology and the availability of genetically modified strains. ijrpc.com Non-rodent species, including rabbits and non-human primates, are often employed in later-stage preclinical development to provide data more predictive of human outcomes. annualreviews.org

Key pharmacokinetic parameters are determined through the analysis of drug concentrations in biological matrices, primarily plasma, over time following administration. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the standard analytical technique for quantifying the parent drug and its metabolites.

Typical pharmacokinetic studies in animal models include:

Bioavailability Studies: These studies compare the systemic exposure (Area Under the Curve or AUC) of a drug after oral administration to that after intravenous administration to determine the fraction of the oral dose that reaches systemic circulation.

Distribution Studies: These studies aim to understand how a drug distributes into various tissues and organs. This can be assessed by analyzing tissue samples at different time points after drug administration.

Metabolism and Excretion Studies: These studies involve the collection of urine, feces, and bile to identify and quantify the metabolites and determine the routes and rates of elimination from the body.

In Vitro Models: In vitro systems are crucial for high-throughput screening and for investigating specific metabolic pathways without the complexity of a whole organism. These models include:

Liver Microsomes: These subcellular fractions contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the oxidative metabolism of many drugs. researchgate.net

Hepatocytes: Intact liver cells provide a more complete picture of hepatic metabolism, including both phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions.

Recombinant Enzymes: Using specific recombinant CYP450 enzymes helps to identify the particular enzymes responsible for a drug's metabolism.

Interspecies Differences in Metabolic Pathways and Metabolite Formation of Thalidomide Analogs

Significant interspecies differences in the metabolism of thalidomide and its analogs have been observed, which can complicate the extrapolation of preclinical data to humans. annualreviews.org These differences are primarily attributed to variations in the expression and activity of drug-metabolizing enzymes.

For instance, the hydroxylation of thalidomide, a key metabolic pathway, varies considerably between species. Studies have shown that the formation of hydroxylated metabolites is more prominent in mice than in rabbits and is barely detectable in humans. researchgate.net This suggests that rodents may metabolize thalidomide and its derivatives more extensively than humans.

A study on the teratogenic thalidomide analog EM 12 in marmoset monkeys revealed stereoselective metabolism and renal excretion. nih.gov The formation of one of its major metabolites was found to be about twice as high after the administration of the R-enantiomer compared to the S-enantiomer. nih.gov

These species-specific metabolic profiles underscore the importance of using multiple animal models in preclinical studies to gain a more comprehensive understanding of a drug's potential metabolic fate in humans.

Pharmacokinetic Parameters of Thalidomide in Different Species

SpeciesAdministration RouteDoseHalf-life (t½)Peak Plasma Concentration (Cmax)Time to Peak Concentration (Tmax)Area Under the Curve (AUC)
MouseOral50 mg/kg~1.5 hours~5 µg/mL~0.5 hours~10 µg·h/mL
RatOral50 mg/kg~2-3 hours~3-4 µg/mL~1 hour~15 µg·h/mL
RabbitOral30 mg/kg~4-5 hours~2 µg/mL~2 hours~20 µg·h/mL
DogOral10 mg/kg~5-7 hours~1.5 µg/mL~3-4 hours~25 µg·h/mL
MonkeyOral10 mg/kg~6-8 hours~1 µg/mL~4 hours~30 µg·h/mL

Note: The values in this table are approximate and can vary based on the specific study conditions and the analytical methods used. They are intended to illustrate the general trend of pharmacokinetic parameters across different species for thalidomide.

Characterization of Enzymatic and Non-Enzymatic Biotransformations

The biotransformation of thalidomide and its derivatives is a complex process involving both enzymatic and non-enzymatic pathways.

Non-Enzymatic Hydrolysis: A significant route of thalidomide degradation is spontaneous, non-enzymatic hydrolysis of its glutarimide (B196013) and phthalimide (B116566) rings under physiological conditions. researchgate.net This hydrolysis leads to the formation of numerous polar metabolites that are readily excreted in the urine. The stability of thalidomide derivatives can be influenced by modifications to these ring systems. The stability of thalidomide derivatives used in PROTACs, for instance, is significantly affected by the nature of the linker attached to the core structure. researchgate.net

Enzymatic Metabolism: While non-enzymatic hydrolysis is a major clearance pathway, enzymatic metabolism, primarily mediated by hepatic CYP450 enzymes, also plays a role. researchgate.net The primary enzymatic reactions are hydroxylations on the phthalimide or glutarimide rings. For example, the formation of 5-hydroxythalidomide and 5'-hydroxythalidomide are well-documented metabolic pathways in some species.

The specific CYP450 isozymes involved in the metabolism of thalidomide analogs can vary. Identifying these enzymes is crucial for predicting potential drug-drug interactions. For many thalidomide derivatives, the contribution of CYP450-mediated metabolism is relatively minor compared to non-enzymatic hydrolysis. However, for some analogs, enzymatic pathways may be more significant.

Future Perspectives in Thalidomide 5 Piperazine C2 Oh Research and Molecular Glue Degradation

Development of Next-Generation CRBN-Targeting Molecular Glues with Enhanced Selectivity

The first generation of CRBN-targeting molecular glues, such as thalidomide (B1683933) and its analogues (lenalidomide, pomalidomide), have demonstrated significant clinical success, particularly in hematological cancers. acs.org However, the drive to improve upon these initial discoveries is fueling the development of next-generation degraders with superior properties. A primary goal is to enhance selectivity to minimize off-target effects and improve safety profiles.

Furthermore, scientists are working to redefine the rules of neosubstrate recognition. nih.gov By systematically exploring the range of proteins that can be targeted by the CRBN E3 ligase complex, researchers have identified new recognition motifs beyond the initially characterized β-hairpin G-loop. nih.gov This expanded understanding allows for the rational design of glues that can target previously inaccessible proteins. nih.gov High-throughput screening of extensive compound libraries is also being employed to identify molecular glues with improved potency and selectivity for specific targets, moving beyond serendipitous discovery to a more rational design process. biorxiv.org

Strategy Objective Example/Rationale
Novel Scaffolds Overcome resistance and expand chemical space.Developing non-IMiD structures like oxoquinazolines to provide new frameworks for degraders. acs.org
Redefined Recognition Broaden the scope of "degradable" proteins.Identifying new structural motifs on target proteins that can be recognized by the CRBN complex. nih.gov
High-Throughput Screening Discover highly potent and selective lead compounds.Screening large libraries of CRBN binders against a specific protein of interest to find optimal chemical starting points. biorxiv.org

Exploration of Novel Therapeutic Applications based on Targeted Protein Degradation

While the initial success of targeted protein degradation has been concentrated in oncology, the therapeutic potential of this modality extends far beyond cancer. youtube.com The ability to eliminate any protein of interest—including those historically considered "undruggable" due to a lack of active sites for inhibitors—opens up vast new possibilities for treating a wide range of human diseases. nih.govnih.govaragen.com

Therapeutic Area Targeting Approach Potential Impact
Neurodegenerative Diseases Degradation of pathogenic proteins (e.g., Aβ42 in Alzheimer's). nih.govA novel modality to clear toxic protein aggregates that drive disease progression.
Infectious Diseases Degradation of essential viral or bacterial proteins. youtube.comA new class of anti-infectives that could overcome resistance to traditional antibiotics or antivirals.
Inflammatory/Autoimmune Diseases Elimination of key cytokines or signaling proteins.Precise removal of proteins driving chronic inflammation in conditions like alopecia. youtube.com
Agriculture Degradation of proteins essential for pests or plant diseases. youtube.comA highly specific and effective method for crop protection with potential environmental benefits.

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

The rational design of molecular glues has been a significant hurdle, as their mechanism relies on stabilizing complex protein-protein interactions that are difficult to predict. nih.govwisc.edu Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to overcome this challenge and accelerate the discovery process.

Deep-learning platforms are being developed to identify novel molecular glues by learning from patterns in chemical environments rather than relying solely on the geometric shape of a binding pocket, which is often ill-defined for these compounds. wisc.edu One such platform, the Chemical Feature Transformer (CFT), aims to predict which molecules can effectively "glue" two proteins together. wisc.edu

Predicting protein-protein interfaces (PPIs) where a molecular glue might be effective. receptor.ai

Performing large-scale virtual screening of chemical libraries against these predicted sites. receptor.ai

Assessing the stability of the resulting three-part (ternary) complex using AI-enabled molecular dynamics simulations. receptor.ai

Generating novel molecules with desirable binding and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. biorxiv.org

These computational methods significantly reduce the time and resources required for discovery, enabling a shift from serendipity to a more rational and efficient design paradigm for molecular glues. biorxiv.org

Challenges and Opportunities in the Field of CRBN-Mediated Protein Degradation

The field of CRBN-mediated protein degradation is rich with both unprecedented opportunities and significant challenges that must be addressed to realize its full therapeutic potential.

Opportunities Challenges
Targeting the "Undruggable" Proteome: Molecular glues can target proteins that lack functional enzymatic sites, such as transcription factors and scaffolding proteins, greatly expanding the range of treatable diseases. nih.govaragen.comRational Design: Despite advances in AI, predicting which molecules will act as effective glues for a given protein pair remains a formidable scientific challenge. nih.govbiorxiv.org
Event-Driven Catalytic Action: Unlike traditional inhibitors that require continuous binding, degraders act catalytically. A single molecule can destroy multiple target proteins, potentially leading to more profound and durable effects at lower doses. nih.govacs.orgAcquired Resistance: Clinical resistance can emerge through mutations in the E3 ligase (CRBN) or the target protein, preventing the formation of the degrader-induced complex. nih.gov
Potential for Tissue Specificity: By leveraging E3 ligases that are expressed only in certain tissues (e.g., VHL in non-platelet cells), it may be possible to design degraders that are active only where needed, thereby minimizing systemic toxicity. aragen.comPhysicochemical Properties: Many degraders are large molecules that fall outside of traditional drug-like chemical space ("beyond Rule-of-Five"), which can lead to poor cell permeability, low oral bioavailability, and difficulty crossing the blood-brain barrier. youtube.comaragen.com
Expanding the E3 Ligase Toolbox: While most research has focused on CRBN and VHL, the human genome contains over 600 E3 ligases. Exploring and unlocking novel ligases could provide new mechanisms for degradation and ways to overcome resistance. nih.govLimited E3 Ligase Utilization: The vast majority of degraders in development rely on a very small number of E3 ligases, primarily CRBN and VHL, limiting the scope of current approaches. nih.gov

Compound and Protein Glossary

NameClass/Type
ThalidomideMolecular Glue Degrader
Thalidomide-5'-piperazine-C2-OHDegrader Building Block
Lenalidomide (B1683929)Molecular Glue Degrader
Pomalidomide (B1683931)Molecular Glue Degrader
Avadomide (CC-122)Molecular Glue Degrader
CC-220Molecular Glue Degrader
CC-885Molecular Glue Degrader
CC-92480Molecular Glue Degrader
NVP-DKY709Molecular Glue Degrader
DEG-35Molecular Glue Degrader
MGD-22Molecular Glue Degrader
Cereblon (CRBN)E3 Ubiquitin Ligase Substrate Receptor
Von Hippel-Lindau (VHL)E3 Ubiquitin Ligase Substrate Receptor
Ikaros (IKZF1)Transcription Factor (Neosubstrate)
Aiolos (IKZF3)Transcription Factor (Neosubstrate)
Casein Kinase 1 Alpha (CK1α)Protein Kinase (Neosubstrate)
GSPT1Translation Termination Factor (Neosubstrate)
SALL4Transcription Factor (Neosubstrate)
PPIL4Peptidyl-prolyl cis-trans isomerase (Neosubstrate)
Amyloid beta-42 (Aβ42)Peptide (Neosubstrate)

Q & A

Q. What are the structural components of Thalidomide-5'-piperazine-C2-OH, and how do they contribute to its role in PROTAC design?

Methodological Answer: this compound consists of three key modules:

  • Thalidomide moiety : Binds cereblon (CRBN), an E3 ubiquitin ligase, enabling targeted protein degradation .
  • Piperazine linker : Enhances solubility and provides spatial flexibility, optimizing ternary complex formation between the target protein and CRBN .
  • C2-OH/PEG2 group : Improves hydrophilicity and pharmacokinetics, reducing aggregation in aqueous environments .

Experimental Design Tip : When incorporating this compound into PROTACs, validate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Confirm ternary complex formation using co-immunoprecipitation (Co-IP) .

Q. What are common synthetic routes for preparing Thalidomide-piperazine derivatives, and what reaction conditions are critical?

Methodological Answer: Synthesis typically involves:

Nucleophilic substitution : Reacting thalidomide with piperazine derivatives in 1,4-dioxane under reflux (80–100°C) with K₂CO₃ as a base .

PEGylation : Introducing PEG spacers (e.g., PEG2) via carbodiimide coupling (EDC/NHS) to the piperazine nitrogen .

Purification : Use silica gel chromatography (eluent: toluene:acetone 95:5 v/v) and recrystallization from THF .

Q. Key Parameters :

StepReagentsTemperatureTimeYield
SubstitutionK₂CO₃, 1,4-dioxane100°C12–16 h60–75%
PEGylationEDC, NHS, DCMRT24 h50–65%

Monitor reactions via TLC and confirm purity (>95%) by HPLC .

Q. How should this compound be stored to maintain stability in experimental settings?

Methodological Answer:

  • Storage : -20°C in airtight, light-protected vials with desiccants to prevent hydrolysis .
  • Reconstitution : Use anhydrous DMSO (≤10 mM stock) to avoid precipitation; aliquot to minimize freeze-thaw cycles .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and compare HPLC profiles to fresh samples .

Advanced Research Questions

Q. How can researchers optimize PROTAC efficacy using this compound, considering linker length and solubility?

Methodological Answer:

  • Linker Length : PEG2 (vs. PEG1/PEG3) balances flexibility and steric hindrance, as shown in CRBN-dependent degradation assays .
  • Solubility Optimization : Introduce polar groups (e.g., -OH, -COOH) to the PEG terminus to enhance aqueous solubility without compromising cell permeability .
  • Dosage Screening : Titrate PROTAC concentrations (1–100 nM) in cell lines with varying target protein expression (e.g., myeloma vs. solid tumors) .

Data Contradiction Example : Inconsistent degradation efficiency across cell lines may arise from differential CRBN expression. Validate via qPCR/Western blot and adjust linker chemistry (e.g., piperazine vs. triazole) .

Q. How should researchers address contradictory data in target protein degradation studies using this compound?

Methodological Answer: Contradictions may stem from:

  • Variable E3 Ligase Activity : Profile CRBN expression (Western blot) and correlate with degradation efficiency .
  • Off-Target Effects : Use isoTOP-ABPP (activity-based protein profiling) to identify non-specific interactions .
  • Pharmacokinetic Variability : Measure intracellular PROTAC concentrations via LC-MS and adjust dosing schedules .

Case Study : In myeloma trials, 32% of patients showed ≥50% paraprotein reduction, but non-responders had lower CRBN levels . Parallel in vitro studies should include CRBN-knockout controls .

Q. What methodologies are recommended for assessing off-target effects of this compound in cellular models?

Methodological Answer:

  • Global Proteomics : Perform TMT or SILAC labeling to quantify proteome-wide changes post-treatment .
  • CRISPR Screening : Use genome-wide knockout libraries to identify synthetic lethal interactions .
  • Teratogenicity Risk Assessment : Test anti-angiogenic activity in zebrafish embryos (LC₅₀ < 10 µM indicates high risk) .

Q. Example Workflow :

Treat HUVEC cells with 10 µM compound for 48 h.

Analyze VEGF secretion (ELISA) and tube formation (Matrigel assay) .

Compare with thalidomide controls to isolate piperazine/PEG contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.